molecular formula C12H15NO3 B8758930 Ethyl 2-formyl-3-(6-methyl-3-pyridyl)propionate CAS No. 72716-92-8

Ethyl 2-formyl-3-(6-methyl-3-pyridyl)propionate

Cat. No. B8758930
CAS RN: 72716-92-8
M. Wt: 221.25 g/mol
InChI Key: IIOWETJNAPDAGC-UHFFFAOYSA-N
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Patent
US04227000

Procedure details

A mixture of ethyl 3-(6-methyl-3-pyridyl)propionate (1.31 g) and ethyl formate (7.43 g) was added dropwise to a stirred suspension of sodium hydride (50% dispersion in oil, 4.07 g) in dry 1,2-dimethoxyethane (24 ml) maintained at 0°. The mixture was allowed to warm to room temperature, stirred overnight and poured into ice-water (300 g). The mixture was extracted with ether, the aqueous phase was adjusted to pH 5.4 with hydrochloric acid, and the solid which separated was collected to give ethyl 2-formyl-3-(6-methyl-3-pyridyl)propionate (10.5 g, 70%), m.p. 142°-4°.
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
7.43 g
Type
reactant
Reaction Step One
Quantity
4.07 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:4][CH:3]=1.[CH:15](OCC)=[O:16].[H-].[Na+]>COCCOC>[CH:15]([CH:9]([CH2:8][C:5]1[CH:6]=[N:7][C:2]([CH3:1])=[CH:3][CH:4]=1)[C:10]([O:12][CH2:13][CH3:14])=[O:11])=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
1.31 g
Type
reactant
Smiles
CC1=CC=C(C=N1)CCC(=O)OCC
Name
Quantity
7.43 g
Type
reactant
Smiles
C(=O)OCC
Step Two
Name
Quantity
4.07 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
24 mL
Type
solvent
Smiles
COCCOC
Step Three
Name
ice water
Quantity
300 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at 0°
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether
CUSTOM
Type
CUSTOM
Details
the solid which separated
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)C(C(=O)OCC)CC=1C=NC(=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 700.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.